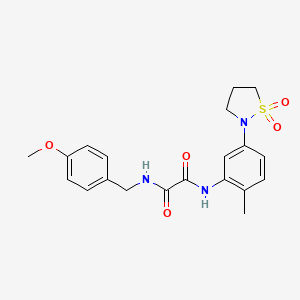
4-(5-Chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide, also known as CEPC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CEPC is a piperidine-based compound that has been shown to exhibit various biochemical and physiological effects in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-(5-Chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Studies have shown that 4-(5-Chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide inhibits the activity of acetylcholinesterase, as well as the activity of certain kinases that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-(5-Chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells, as well as to inhibit the activity of acetylcholinesterase. 4-(5-Chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(5-Chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide in laboratory experiments is its ability to inhibit the activity of various enzymes and receptors in the body. This makes it a useful tool for investigating the role of these enzymes and receptors in various biological processes. However, one limitation of using 4-(5-Chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell lines.
Direcciones Futuras
There are many potential future directions for research involving 4-(5-Chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide. One area of interest is its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase. Another area of interest is its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, further research is needed to fully elucidate the mechanism of action of 4-(5-Chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide and to determine its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of 4-(5-Chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide involves a multi-step process that begins with the reaction of 2,5-dichloropyrimidine with ethylamine. The resulting product is then reacted with piperidine-4-carboxylic acid to form 4-(2-amino-5-chloropyrimidin-4-yloxy)-N-ethylpiperidine-1-carboxamide. This intermediate is then treated with acetic anhydride to yield 4-(5-Chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
4-(5-Chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide has been the subject of numerous studies due to its potential therapeutic applications. It has been shown to exhibit antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 4-(5-Chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide has also been investigated for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propiedades
IUPAC Name |
4-(5-chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-2-14-12(18)17-5-3-10(4-6-17)19-11-15-7-9(13)8-16-11/h7-8,10H,2-6H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFLWWGDJQEBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951574.png)

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2951576.png)
![2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2951577.png)
![N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2951579.png)

![N-cyclohexyl-1-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2951582.png)
![(1S)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B2951584.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid](/img/structure/B2951585.png)
![6-ethyl-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951586.png)
![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2951592.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B2951596.png)